(1H-吡唑-4-基)硼酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

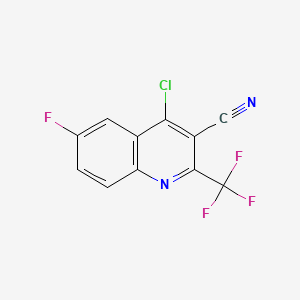

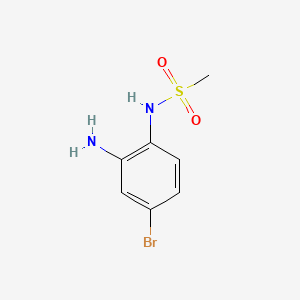

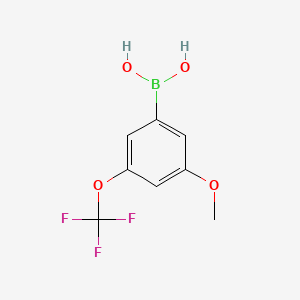

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C3H6BClN2O2 . It is also known by other synonyms such as “4-Pyrazoleboronic acid” and "Pyrazol-4-ylboronic acid" .

Synthesis Analysis

The synthesis of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” can be achieved from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate .

Molecular Structure Analysis

The molecular weight of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” is 148.35 . The molecular formula is C3H6BClN2O2 .

Chemical Reactions Analysis

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is used as a reagent in several reactions. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Physical And Chemical Properties Analysis

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a solid substance . It has a melting point of 146-151 °C . The storage temperature is 2-8°C .

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

1H-Pyrazole-4-boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it couples with various aryl or heteroaryl halides (such as aryl bromides or chlorides) under palladium catalysis. The resulting products are essential building blocks for the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials .

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound participates in ruthenium-catalyzed asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful method for the preparation of chiral compounds. By using 1H-Pyrazole-4-boronic acid as a substrate, researchers can access enantioenriched products with high selectivity. These chiral molecules find applications in drug discovery and fine chemical synthesis .

VEGF (Vascular Endothelial Growth Factor) Inhibitors

Researchers have explored 1H-Pyrazole-4-boronic acid derivatives as potential inhibitors of VEGF, a critical factor involved in angiogenesis (blood vessel formation). Modulating VEGF activity is relevant for cancer therapy and treating other diseases related to abnormal blood vessel growth .

Kinase Inhibitors (c-MET, Janus Kinase 2, ALK)

The compound has been investigated as a scaffold for designing kinase inhibitors. Kinases play essential roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the pyrazole core, scientists aim to develop selective inhibitors against kinases like c-MET, Janus Kinase 2 (JAK2), and anaplastic lymphoma kinase (ALK) .

RHO (ROCK) Inhibitors

1H-Pyrazole-4-boronic acid derivatives have shown promise as inhibitors of RHO-associated protein kinases (ROCK). ROCK inhibitors have therapeutic potential in conditions such as cardiovascular diseases, glaucoma, and cancer .

Acetyl-CoA Carboxylase Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme involved in fatty acid biosynthesis. Inhibition of ACC is relevant for metabolic disorders and cancer. Researchers have explored 1H-Pyrazole-4-boronic acid analogs as potential ACC inhibitors .

安全和危害

作用机制

Target of Action

Related compounds such as 1-methyl-1h-pyrazole-4-boronic acid have been used in the synthesis of c-met kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

This allows them to modulate the activity of these targets .

Result of Action

Related compounds have shown antipromastigote activity , suggesting potential antimicrobial effects.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

1H-pyrazol-4-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPOXLJKQYRQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681674 |

Source

|

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazol-4-yl)boronic acid hydrochloride | |

CAS RN |

1256346-38-9 |

Source

|

| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)